An In-depth Technical Guide to 1,5-Dibromo-2-chloro-3-ethylbenzene
An In-depth Technical Guide to 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromo-2-chloro-3-ethylbenzene is a halogenated aromatic compound with the CAS number 1160573-77-2.[1] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms, one chlorine atom, and an ethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise arrangement of these functional groups offers unique reactivity and potential for creating complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
Detailed experimental data on the physical and chemical properties of 1,5-Dibromo-2-chloro-3-ethylbenzene are not extensively available in peer-reviewed literature. However, based on its molecular structure and data from suppliers, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 1160573-77-2 | [1] |
| Molecular Formula | C₈H₇Br₂Cl | [1] |
| Molecular Weight | 298.40 g/mol | Calculated |
| Purity | Typically ≥95% | [2] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Storage Temperature | 4-8°C | - |
Further experimental determination of properties such as melting point, boiling point, density, and solubility in various solvents is required for a complete profile.
Synthesis and Experimental Protocols
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Electrophilic Aromatic Substitution: Halogenation (bromination and chlorination) of an ethylbenzene (B125841) precursor. The directing effects of the substituents would need to be carefully considered to achieve the desired 1,2,3,5-substitution pattern.
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Sandmeyer Reaction: Introduction of a halogen via a diazonium salt intermediate, starting from a corresponding aniline (B41778) derivative.
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Cross-Coupling Reactions: Building the substituted benzene ring through metal-catalyzed cross-coupling reactions.
A logical synthetic approach could be visualized as follows:
Caption: A potential multi-step synthetic pathway for 1,5-Dibromo-2-chloro-3-ethylbenzene.
Due to the lack of a published protocol, researchers would need to develop and optimize a synthetic route based on established methodologies for the synthesis of similar polysubstituted aromatic compounds.
Applications in Drug Development
The specific applications of 1,5-Dibromo-2-chloro-3-ethylbenzene in drug development are not documented in the public domain. However, halogenated aromatic compounds are crucial scaffolds and intermediates in medicinal chemistry. The bromine and chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
The logical workflow for utilizing such a compound in a drug discovery program can be illustrated as:
Caption: Workflow for utilizing a building block in drug discovery.
Safety and Toxicity
Limited safety and toxicity data are available for 1,5-Dibromo-2-chloro-3-ethylbenzene. Supplier safety data sheets provide the following GHS hazard information:
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Comprehensive toxicological studies, including acute and chronic toxicity, mutagenicity, and carcinogenicity, have not been reported for this specific compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this chemical.
Conclusion
1,5-Dibromo-2-chloro-3-ethylbenzene is a chemical compound with potential utility in synthetic and medicinal chemistry. However, there is a notable lack of publicly available, in-depth technical data regarding its physical and chemical properties, a validated synthetic protocol, and its biological activities. The information provided in this guide is based on available supplier data and general chemical principles. Further research is necessary to fully characterize this compound and explore its potential applications. Researchers interested in utilizing this compound should perform their own analytical characterization and proceed with caution, adhering to all relevant safety protocols.



